Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate
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Overview
Description
Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H6BrClF2O2. It is a derivative of phenyl acetate, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In these reactions, the halide (in this case, bromine) is replaced by a nucleophile, which could be a variety of biological molecules.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of various organic compounds. This suggests that the compound could potentially interfere with or alter various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate . Factors such as temperature, pH, and the presence of other chemicals could affect how the compound interacts with its targets and how it is metabolized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate typically involves the bromination of a precursor compound, followed by esterification. One common method starts with 3-chloro-2,4-difluoroaniline, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then esterified with methyl chloroformate in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the ester group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the carboxylic acid derivative.
Scientific Research Applications
Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(3-chloro-4-fluorophenyl)acetate
- Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)propanoate
- Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)butanoate
Uniqueness
Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is unique due to the specific arrangement of halogen atoms on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF2O2/c1-15-9(14)6(10)4-2-3-5(12)7(11)8(4)13/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLGCUVOGHQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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